3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

medicinal chemistry chemical biology scaffold diversity

Secure this exclusive N1-butanoic acid pyrazole scaffold (CAS 890596-64-2) for lead optimization. Its 4-bromo handle and 1.6 XLogP3 balance lipophilicity for superior cross-coupling and PROTAC design. Avoid failed campaigns from N2-isomer substitution.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12g/mol
CAS No. 890596-64-2
Cat. No. B486104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
CAS890596-64-2
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)CC(=O)O)C)Br
InChIInChI=1S/C9H13BrN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14)
InChIKeyFUQXNUHEEQWCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (CAS 890596-64-2): A Brominated Pyrazole Scaffold for Specialized Chemical Biology and Medicinal Chemistry Applications


3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a heterocyclic building block featuring a 4‑bromo‑3,5‑dimethyl‑1H‑pyrazole core linked to a butyric acid side chain at the N1‑position [1]. This substitution pattern distinguishes it from many commercially available pyrazole‑butyric acid analogs that are functionalized at the N2‑position, directly impacting molecular geometry, steric accessibility, and downstream synthetic utility [2]. With a molecular weight of 261.12 g/mol and a computed XLogP3 of 1.6, the compound provides a defined balance of moderate lipophilicity and hydrogen‑bonding capacity, making it a versatile intermediate in drug discovery and probe development [1].

Why 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid Cannot Be Replaced by Off‑the‑Shelf Pyrazole‑Butyric Acid Analogs


Pyrazole‑butyric acid derivatives are often treated as interchangeable building blocks; however, even subtle changes in substitution pattern, halogen identity, or side‑chain length fundamentally alter physicochemical properties and biological behavior. For example, moving the butyric acid group from the N1‑ to the N2‑position changes the scaffold's shape and hydrogen‑bonding network, while replacing bromine with chlorine or hydrogen can reduce lipophilicity or eliminate the heavy atom required for crystallographic phasing and radiolabeling [1][2]. These structural variations make direct substitution without experimental validation scientifically unjustified and can derail lead optimization campaigns or biochemical probe development.

Quantitative Differentiation Evidence for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid Against Closest Analogs


Regioselective N1‑Substitution Confers Distinct Molecular Geometry vs. N2‑Substituted Analogs

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid bears the butyric acid chain at the pyrazole N1‑position, while the common analog 2-(3,5-dimethyl-pyrazol-1-yl)-butyric acid is substituted at the N2‑position [1]. This regiochemical difference alters the spatial orientation of the carboxylic acid group relative to the pyrazole ring, which can influence target binding, solubility, and the compound's ability to participate in structure‑based drug design [2].

medicinal chemistry chemical biology scaffold diversity

4‑Bromo Substitution Provides a 1.6× Increase in Lipophilicity (XLogP3) Compared to the Non‑Brominated Analog

The presence of a bromine atom at the pyrazole 4‑position significantly increases lipophilicity relative to the non‑halogenated parent compound. 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid has a computed XLogP3 of 1.6 [1], whereas the corresponding des‑bromo analog 2-(3,5-dimethyl-pyrazol-1-yl)-butyric acid has an XLogP3 of 1.0 [2].

ADME lipophilicity halogen bonding

Bromine vs. Chlorine Substitution: Bromo Derivative is 13% Heavier and Exhibits Distinct Reactivity for Cross‑Coupling

Replacement of the 4‑bromo substituent with chlorine yields the chloro analog (CAS 956354‑96‑4) . While both halogens enable further functionalization, bromine is more reactive in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) and provides a higher molecular weight for detection [1].

Suzuki coupling halogen exchange molecular weight

Butyric Acid Side Chain Length Modulates Carboxylic Acid pKa and Linker Flexibility

The butyric acid moiety (C4) provides a longer, more flexible spacer than the propionic acid (C3) or acetic acid (C2) analogs. This increased length can influence the distance between the pyrazole core and a conjugated payload, as well as the apparent pKa of the terminal carboxylic acid [1].

linker chemistry pKa modulation solubility

Commercial Availability and Purity Specifications Support Immediate Research Use

3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is readily available from multiple reputable vendors with guaranteed purity levels of 97% or higher [1]. In contrast, many closely related analogs are either custom‑synthesis items or available only in lower purity grades, which can introduce variability into biological assays.

chemical sourcing purity availability

Optimal Research and Industrial Use Cases for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring a Brominated, N1‑Linked Pyrazole Scaffold

Medicinal chemists seeking to install a bromine atom at the 4‑position of a pyrazole ring while maintaining an N1‑linked butyric acid side chain can utilize 3-(4‑Bromo‑3,5‑dimethyl‑pyrazol‑1‑yl)‑butyric acid as a direct building block. Its 1.6 XLogP3 value provides a defined lipophilicity for balancing solubility and permeability [1], and the bromine atom serves as a versatile handle for late‑stage diversification via cross‑coupling chemistry [2].

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The C4 butyric acid linker offers greater conformational flexibility and a longer reach than propionic or acetic acid analogs, enabling the design of heterobifunctional molecules (e.g., PROTACs) where the distance between the pyrazole‑binding warhead and the E3 ligase ligand must be precisely tuned [3]. The bromine atom also provides a heavy atom for crystallographic studies of ternary complex formation.

Analytical and Structural Biology: Heavy‑Atom Derivatization for X‑ray Crystallography

The presence of a single bromine atom (MW 79.9) makes 3-(4‑Bromo‑3,5‑dimethyl‑pyrazol‑1‑yl)‑butyric acid suitable as a heavy‑atom derivative for phasing X‑ray diffraction data of protein‑ligand complexes [2]. Its moderate lipophilicity (XLogP3 1.6) aids in co‑crystallization trials without excessive non‑specific binding [1].

Synthetic Methodology: Development of Novel Pyrazole‑Based Cross‑Coupling Reactions

As a commercially available, high‑purity building block, this compound can serve as a standardized substrate for developing and optimizing palladium‑catalyzed cross‑coupling reactions involving pyrazole cores [2]. The bromine atom at the 4‑position is strategically placed for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings, enabling the rapid construction of diverse pyrazole‑containing libraries.

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